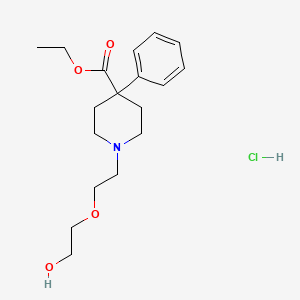
Etoxeridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoxeridine hydrochloride, also known as Carbetidine or Atenos, is a synthetic opioid analgesic that belongs to the class of 4-phenylpiperidine derivatives. It was developed in the 1950s and investigated for use in surgical anesthesia. it was never commercialized and is not currently used in medicine .
Chemical Reactions Analysis
Etoxeridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Scientific Research Applications
Etoxeridine hydrochloride has been primarily studied for its potential use as an analgesic in surgical anesthesia. Although it was never commercialized, it has been used in scientific research to understand the pharmacological effects of synthetic opioids. Its structure and properties have been investigated to develop new analgesic drugs with improved efficacy and safety profiles .
Mechanism of Action
Etoxeridine hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and modulation of ion channels .
Comparison with Similar Compounds
Etoxeridine hydrochloride is related to other opioid analgesics such as pethidine (meperidine). Compared to pethidine, this compound has a similar chemical structure but differs in its pharmacological profile and potency. Other similar compounds include fentanyl, sufentanil, and alfentanil, which are also synthetic opioids used for pain management .
Properties
CAS No. |
5794-23-0 |
|---|---|
Molecular Formula |
C18H28ClNO4 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H |
InChI Key |
JRYIUUNKVDIEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















